Spiro(5H-(1)benzopyrano(2,3-d)pyrimidine-5,1'(3'H)-isobenzofuran)-3'-one, 2-(dibutylamino)-8-(diethylamino)-4-methyl-

Description

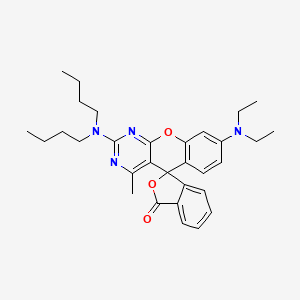

The compound Spiro(5H-(1)benzopyrano(2,3-d)pyrimidine-5,1'(3'H)-isobenzofuran)-3'-one, 2-(dibutylamino)-8-(diethylamino)-4-methyl- (CAS: 85117-97-1; molecular formula: C₃₁H₃₈N₄O₃) is a structurally intricate spiro heterocycle featuring a fused benzopyrano-pyrimidine core linked to an isobenzofuran moiety via a spiro carbon atom . Key structural attributes include:

- Spiro architecture: The central spiro junction connects the 5H-benzopyrano[2,3-d]pyrimidine and isobenzofuran rings, enforcing a rigid three-dimensional geometry that may enhance binding selectivity in biological systems .

- Substituents: The 2-(dibutylamino) and 8-(diethylamino) groups introduce steric bulk and lipophilicity, while the 4-methyl group may modulate electronic effects .

Properties

CAS No. |

85117-97-1 |

|---|---|

Molecular Formula |

C31H38N4O3 |

Molecular Weight |

514.7 g/mol |

IUPAC Name |

2'-(dibutylamino)-8'-(diethylamino)-4'-methylspiro[2-benzofuran-3,5'-chromeno[2,3-d]pyrimidine]-1-one |

InChI |

InChI=1S/C31H38N4O3/c1-6-10-18-35(19-11-7-2)30-32-21(5)27-28(33-30)37-26-20-22(34(8-3)9-4)16-17-25(26)31(27)24-15-13-12-14-23(24)29(36)38-31/h12-17,20H,6-11,18-19H2,1-5H3 |

InChI Key |

OMSKQMSAXYSLLE-UHFFFAOYSA-N |

Canonical SMILES |

CCCCN(CCCC)C1=NC(=C2C(=N1)OC3=C(C24C5=CC=CC=C5C(=O)O4)C=CC(=C3)N(CC)CC)C |

Origin of Product |

United States |

Biological Activity

The compound Spiro(5H-(1)benzopyrano(2,3-d)pyrimidine-5,1'(3'H)-isobenzofuran)-3'-one, 2-(dibutylamino)-8-(diethylamino)-4-methyl- is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the existing literature on the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The structural framework of the compound includes a spirocyclic system that integrates benzopyrano and isobenzofuran moieties. The presence of dibutylamino and diethylamino groups suggests potential interactions with biological targets through modulation of neurotransmitter systems or enzyme activities.

Antioxidant Activity

Research indicates that compounds with similar structures exhibit significant antioxidant properties. The spiro structure may enhance the stability of radical scavengers, thereby mitigating oxidative stress in biological systems. For instance, studies have shown that derivatives containing isobenzofuran can effectively scavenge free radicals and reduce lipid peroxidation levels in vitro .

Antiviral Properties

Recent investigations have highlighted the antiviral potential of spiro compounds against various viruses. Specifically, derivatives related to the target compound have demonstrated inhibitory effects on influenza virus type B . This activity may be attributed to the ability of these compounds to interfere with viral replication mechanisms.

Neuroprotective Effects

The dibutylamino and diethylamino substituents suggest potential neuroprotective effects. Compounds with similar functionalities have been reported to exhibit antidepressant-like activities by modulating neurotransmitter levels in animal models . Additionally, spiro compounds have been associated with reduced neuroinflammation and improved cognitive functions in preclinical studies.

Antimicrobial Activity

The compound's structural features may also confer antimicrobial properties. Several studies have documented that benzofuran derivatives possess antibacterial and antifungal activities, making them promising candidates for developing new antimicrobial agents .

Case Studies

- Antioxidant Efficacy : A study examining the antioxidant capacity of similar spiro compounds demonstrated a significant reduction in reactive oxygen species (ROS) levels in cellular models following treatment with these compounds. The mechanism was linked to the modulation of intracellular signaling pathways involved in oxidative stress responses .

- Antiviral Activity : In vitro assays showed that specific derivatives could inhibit viral replication by disrupting viral entry mechanisms or by interfering with viral RNA synthesis . These findings suggest a viable pathway for further exploration in antiviral drug development.

- Neuroprotective Mechanisms : Animal studies indicated that administration of related spiro compounds resulted in decreased markers of neuroinflammation and improved behavioral outcomes in models of neurodegeneration . This underscores the potential utility of these compounds in treating neurodegenerative diseases.

Data Tables

Scientific Research Applications

Biological Activities

The biological potential of spiro compounds often stems from their unique structural features, which can influence their interaction with biological targets. The following sections summarize the notable applications of the compound in various fields:

Anticancer Activity

Research has indicated that spiro compounds can exhibit significant anticancer properties. For instance, derivatives of spiro compounds have been evaluated for their cytotoxic effects against several cancer cell lines. In vitro studies have demonstrated that certain spiro derivatives possess IC50 values indicating effective inhibition of cell growth in cancer models such as HeLa and PC-3 cells .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Spiro Compound A | HeLa | 60.70 |

| Spiro Compound B | PC-3 | 49.79 |

Antileishmanial Activity

The compound has shown promising results in the treatment of leishmaniasis. In vitro assays against Leishmania mexicana revealed that certain derivatives exhibited potent leishmanicidal activity with IC50 values below 1 µM . This activity is comparable to standard treatments, suggesting potential for development into therapeutic agents.

| Compound | IC50 (µM) |

|---|---|

| Spiro Compound C | 0.15 |

| Spiro Compound D | 0.19 |

Anti-inflammatory Properties

Spiro compounds have also been evaluated for their anti-inflammatory effects. Studies have shown that they can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are key players in the inflammatory process. Some spiro derivatives exhibited selectivity indices higher than established anti-inflammatory drugs like celecoxib .

| Compound | COX-1 Inhibition | COX-2 Inhibition |

|---|---|---|

| Spiro Compound E | Yes | Yes |

| Spiro Compound F | Yes | Yes |

Case Studies

Several case studies highlight the therapeutic potential of spiro compounds:

- A study conducted on a series of spiro derivatives demonstrated significant cytotoxicity against cancer cell lines, with detailed molecular docking studies suggesting strong binding affinities to target proteins involved in cancer progression .

- Another investigation into anti-leishmanial activity revealed that specific modifications to the spiro structure enhanced its efficacy against Leishmania, indicating a structure-activity relationship that could guide future drug design .

Comparison with Similar Compounds

Table 1: Structural Comparison of Spiro Heterocycles

Key Observations :

- The target compound uniquely combines isobenzofuran with a benzopyrano-pyrimidine system, distinguishing it from indoline- or triazole-containing analogs .

- Amino substituents (dibutylamino, diethylamino) are rare in related spiro derivatives, which often feature halogens (e.g., 5-chloro in ) or aryl groups .

Key Observations :

- Chlorination (POCl₃/PCl₅) and hydrazinolysis are common steps for functionalizing pyrimidine cores in related compounds .

Pharmacological and Physicochemical Properties

Table 3: Bioactivity and Reactivity

Key Observations :

- The target compound’s dialkylamino groups may enhance solubility and target affinity compared to halogenated analogs, which often exhibit higher toxicity .

- Spiro pyrimidines with electron-withdrawing groups (e.g., thioxo in ) show improved anticancer activity, suggesting the target’s methyl and amino groups could be optimized for efficacy .

Physicochemical Data

Table 4: Physicochemical Comparison

Key Observations :

- The absence of melting point or spectroscopic data for the target compound highlights a gap in literature, unlike well-characterized analogs (e.g., IR/NMR in ).

Q & A

Q. What spectroscopic and crystallographic techniques are recommended for structural characterization of this spiro compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): Use and NMR to confirm substitution patterns and spiro junction geometry. For example, aromatic protons in the benzopyrano-pyrimidine moiety typically resonate between δ 6.5–8.5 ppm, while alkyl groups (e.g., dibutylamino) appear as broad singlets or multiplets in δ 0.8–3.0 ppm .

- Infrared Spectroscopy (IR): Identify functional groups such as carbonyl (C=O stretch at ~1700–1750 cm) and amine groups (N-H stretches at ~3300–3500 cm) .

- X-ray Crystallography: Resolve the spirocyclic conformation and intermolecular interactions. For structurally analogous spiro compounds, the dihedral angle between fused aromatic systems often ranges from 85°–95°, influencing steric and electronic properties .

Q. What synthetic methodologies are reported for this compound?

Methodological Answer: Two primary approaches are documented:

Electrocatalytic Multicomponent Reactions (MCRs):

- Combine aldehydes, barbituric acid derivatives, and amines under electrochemical conditions (e.g., Pt electrodes, 0.1 M LiClO in acetonitrile) to form the spiro framework. Yields range from 60–75% with room-temperature protocols reducing side reactions .

Stepwise Condensation:

- React thiobarbituric acid (2 mmol) with aryl aldehydes (1 mmol) in methanol/ammonium acetate, followed by filtration and recrystallization. Typical yields: 55–75% .

Q. Table 1: Comparison of Synthetic Approaches

| Method | Conditions | Yield (%) | Key Advantages | Reference |

|---|---|---|---|---|

| Electrocatalytic MCR | RT, LiClO/CHCN | 60–75 | Green chemistry, no chromatography | |

| Thiobarbituric Acid Route | Methanol/NHOAc, RT | 55–75 | Scalable, minimal byproducts |

Advanced Research Questions

Q. How can computational chemistry resolve contradictions in reported biological activities?

Methodological Answer:

- Molecular Docking: Screen the compound against targets like cyclooxygenase (COX) for antiplatelet activity or kinase domains for anticancer potential. For example, spiro-pyrimidine derivatives show affinity for COX-1 (docking scores: −9.2 to −10.5 kcal/mol) due to hydrophobic interactions with Val349 and Tyr385 .

- QSAR Modeling: Correlate substituent effects (e.g., diethylamino vs. dibutylamino groups) with bioactivity. Electron-donating groups enhance membrane permeability but may reduce target specificity .

Q. What experimental strategies address discrepancies in bioactivity data across studies?

Methodological Answer:

- Standardized Assay Conditions: Control variables such as solvent (DMSO concentration ≤0.1%), cell lines (e.g., HepG2 vs. RAW264.7), and incubation times (24–48 hours). For example, anti-inflammatory activity in RAW264.7 macrophages may require LPS-induced TNF-α suppression assays .

- Dose-Response Curves: Establish EC values across multiple concentrations (e.g., 1–100 µM) to differentiate true activity from assay noise .

Q. How does molecular conformation influence reactivity and bioactivity?

Methodological Answer:

- Crystal Structure Analysis: The spiro carbon’s tetrahedral geometry imposes rigidity, reducing entropy penalties during target binding. For example, in analogous compounds, a 90° dihedral angle between the benzopyrano and pyrimidine rings optimizes π-π stacking with DNA bases .

- Dynamic NMR Studies: Probe rotational barriers of substituents (e.g., diethylamino groups) to assess conformational flexibility. Higher rigidity correlates with enhanced selectivity but reduced solubility .

Q. Table 2: Key Pharmacological Findings

| Activity Type | Assay Model | Key Mechanism | Reference |

|---|---|---|---|

| Antiplatelet/Analgesic | Rat platelet aggregation | COX-1 inhibition, ↓ thromboxane A2 | |

| Antimicrobial | S. aureus MIC assay | Membrane disruption via lipophilic groups |

Q. What are the challenges in optimizing spiro compound synthesis for scale-up?

Methodological Answer:

- Byproduct Mitigation: Use scavengers (e.g., polymer-supported reagents) to trap electrophilic intermediates during MCRs .

- Solvent Selection: Replace methanol with ethanol or 2-MeTHF for greener protocols and easier solvent recovery .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.